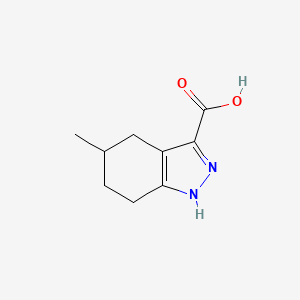

5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-5-2-3-7-6(4-5)8(9(12)13)11-10-7/h5H,2-4H2,1H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYDZWBIBMZLMSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)C(=NN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40349602 | |

| Record name | 5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

842972-14-9 | |

| Record name | 5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry, finding application in the development of various therapeutic agents. Its rigid, partially saturated bicyclic core, coupled with the carboxylic acid functionality, provides a versatile scaffold for the synthesis of diverse compound libraries. This guide offers a comprehensive, technically-detailed overview of a robust and efficient synthesis of this target molecule, elucidating the underlying chemical principles and providing actionable experimental protocols.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule suggests a convergent synthetic strategy. The indazole core can be constructed via the cyclocondensation of a hydrazine with a 1,3-dicarbonyl equivalent. This leads to a strategic disconnection of the pyrazole ring, identifying a substituted cyclohexanone derivative as a key precursor. Specifically, the synthesis commences with the readily available 4-methylcyclohexanone, which undergoes a Claisen condensation with diethyl oxalate to introduce the necessary carbon framework for the subsequent heterocyclization and the eventual carboxylic acid moiety.

Synthetic Workflow Overview

The synthesis of this compound is accomplished in a three-step sequence:

-

Claisen Condensation: Formation of ethyl 2-(4-methyl-1-oxocyclohexan-2-yl)-2-oxoacetate from 4-methylcyclohexanone and diethyl oxalate.

-

Indazole Formation: Cyclization of the intermediate β-keto ester with hydrazine hydrate to yield ethyl 5-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate.

-

Saponification: Hydrolysis of the ethyl ester to the final product, this compound.

Figure 1: Overall synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Claisen Condensation - Synthesis of Ethyl 2-(4-methyl-1-oxocyclohexan-2-yl)-2-oxoacetate

The initial step involves a base-mediated Claisen condensation between 4-methylcyclohexanone and diethyl oxalate.[1][2] Sodium ethoxide is a suitable base for this transformation, generating the enolate of the ketone, which then acts as a nucleophile.

Protocol:

-

To a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add sodium ethoxide (1.1 equivalents) to anhydrous ethanol.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Add a solution of 4-methylcyclohexanone (1.0 equivalent) in anhydrous ethanol dropwise to the stirred suspension of sodium ethoxide.

-

After the addition is complete, add diethyl oxalate (1.2 equivalents) dropwise, maintaining the temperature below 10 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold dilute hydrochloric acid to neutralize the excess base.

-

Extract the aqueous layer with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude ethyl 2-(4-methyl-1-oxocyclohexan-2-yl)-2-oxoacetate by vacuum distillation or column chromatography on silica gel.

| Parameter | Value |

| Starting Material | 4-Methylcyclohexanone |

| Key Reagents | Diethyl oxalate, Sodium ethoxide |

| Solvent | Anhydrous Ethanol |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 12-18 hours |

| Plausible Yield | 65-75% |

Step 2: Indazole Formation - Synthesis of Ethyl 5-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate

The intermediate β-keto ester undergoes cyclocondensation with hydrazine to form the tetrahydroindazole ring system.[3] This reaction is typically acid-catalyzed.

Protocol:

-

Dissolve the purified ethyl 2-(4-methyl-1-oxocyclohexan-2-yl)-2-oxoacetate (1.0 equivalent) in ethanol in a round-bottom flask.

-

Add a catalytic amount of glacial acetic acid.

-

Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Add water to the residue and extract with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel or recrystallization to obtain ethyl 5-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate.

| Parameter | Value |

| Starting Material | Ethyl 2-(4-methyl-1-oxocyclohexan-2-yl)-2-oxoacetate |

| Key Reagents | Hydrazine hydrate, Glacial acetic acid |

| Solvent | Ethanol |

| Reaction Temperature | Reflux |

| Reaction Time | 4-6 hours |

| Plausible Yield | 70-80% |

Step 3: Saponification - Synthesis of this compound

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid using a strong base.[4]

Protocol:

-

Dissolve ethyl 5-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate (1.0 equivalent) in a mixture of ethanol and water.

-

Add an aqueous solution of sodium hydroxide (2.0-3.0 equivalents).

-

Heat the mixture to reflux for 2-4 hours, or stir at room temperature for 12-24 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

-

Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

| Parameter | Value |

| Starting Material | Ethyl 5-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate |

| Key Reagents | Sodium hydroxide |

| Solvent | Ethanol/Water |

| Reaction Temperature | Room Temperature to Reflux |

| Reaction Time | 2-24 hours |

| Plausible Yield | 85-95% |

Mechanistic Insights

Figure 2: Simplified mechanism of the Claisen condensation step.

The Claisen condensation is initiated by the deprotonation of the α-carbon of 4-methylcyclohexanone by sodium ethoxide to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate. The resulting tetrahedral intermediate collapses, eliminating an ethoxide leaving group to form the β-keto ester. The reaction is driven to completion by the deprotonation of the newly formed acidic proton between the two carbonyl groups.

Figure 3: Simplified mechanism of the indazole formation step.

The formation of the indazole ring proceeds through the initial reaction of hydrazine with one of the carbonyl groups of the β-keto ester to form a hydrazone intermediate. This is followed by an intramolecular nucleophilic attack of the second nitrogen atom of the hydrazine onto the remaining carbonyl group. Subsequent dehydration of the cyclic intermediate leads to the formation of the aromatic pyrazole ring of the tetrahydroindazole system.

Conclusion

The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of this compound. By starting with the readily available 4-methylcyclohexanone, this three-step sequence offers a practical approach for researchers in the field of drug discovery and development. The provided protocols, along with the mechanistic insights, are intended to empower scientists to confidently synthesize this valuable building block for their research endeavors.

References

-

Diva-portal.org. Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. [Link]

-

Organic Syntheses Procedure. 1H-indazole-3-carboxylic acid, ethyl ester. [Link]

-

CHEMISTRY & BIOLOGY INTERFACE. Synthesis of novel (2H) indazole scaffold as an antimicrobial and anti-tubercular agent. [Link]

- Google Patents. Methods for the preparation of indazole-3-carboxylic acid and n-(s).

-

Der Pharma Chemica. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. [Link]

-

PMC - NIH. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. [Link]

-

Organic Syntheses Procedure. Indole-2-carboxylic acid, ethyl ester. [Link]

-

Chemistry LibreTexts. 9.8: Mixed Claisen Condensations. [Link]

-

OpenStax. 23.8 Mixed Claisen Condensations. [Link]

-

NF Jain and CE Masse. Synthesis from Carboxylic Acid Derivatives. [Link]

-

Preprints.org. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4- chloropyrazoles by TCCA. [Link]

-

PubChem. Indazole-3-carboxylic acid. [Link]

-

Concordia University. CHEM 330 Topics Discussed on Sept. 21 Principle: a successful cross-Claisen reaction requires the preformed enolate to. [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). A copper-mediated cyclization reaction of hydrazine with enediynones providing pyrazolo[1,5-a]pyridines. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 23.8 Mixed Claisen Condensations - Organic Chemistry | OpenStax [openstax.org]

- 3. A copper-mediated cyclization reaction of hydrazine with enediynones providing pyrazolo[1,5-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

An In-depth Technical Guide to the Physicochemical Properties of 5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid

Introduction

5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid, a substituted indazole derivative, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The indazole scaffold is a recurring motif in a variety of biologically active molecules. Understanding the physicochemical properties of this specific analog is paramount for researchers in predicting its pharmacokinetic and pharmacodynamic behavior, including absorption, distribution, metabolism, and excretion (ADME). This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, details robust experimental methodologies for their determination, and offers insights into the interpretation of its spectroscopic data.

Due to the limited availability of direct experimental data for this specific compound, this guide integrates calculated values, data from analogous structures, and established scientific principles to provide a thorough and practical resource for researchers, scientists, and drug development professionals.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise structure and identity.

-

IUPAC Name: this compound

-

Molecular Formula: C₉H₁₂N₂O₂

-

Canonical SMILES: CC1CCC2=C(C1)C(=NN2)C(=O)O

The structure comprises a bicyclic system where a pyrazole ring is fused to a substituted cyclohexene ring, with a carboxylic acid moiety at the 3-position of the indazole core and a methyl group at the 5-position. The tautomeric nature of the pyrazole ring (2H-indazole) is a key feature influencing its properties.

Caption: 2D Chemical Structure of this compound.

Calculated and Estimated Physicochemical Properties

In the absence of extensive experimental data, computational models provide valuable initial estimates of a compound's properties. These values are crucial for guiding experimental design and hypothesis generation.

| Property | Estimated Value | Source/Method | Significance in Drug Discovery |

| Molecular Weight | 180.21 g/mol | Calculation | Influences diffusion rates and overall ADME properties. |

| XLogP3 | 1.3 | PubChem (Analog)[3] | A measure of lipophilicity, impacting membrane permeability and solubility. |

| Topological Polar Surface Area (TPSA) | 65.98 Ų | ChemSrc (Analog)[4] | Predicts transport properties, particularly blood-brain barrier penetration. |

| Hydrogen Bond Donors | 2 | Calculation | Influences solubility and interactions with biological targets. |

| Hydrogen Bond Acceptors | 3 | Calculation | Affects solubility and binding affinity. |

Note: Some values are derived from the unmethylated analog, 4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid, and should be considered as close approximations.

Key Physicochemical Parameters and Their Determination

Acidity Constant (pKa)

The pKa value dictates the extent of ionization of a molecule at a given pH. For this compound, two key ionizable groups are present: the carboxylic acid and the pyrazole ring nitrogens. The carboxylic acid is expected to be acidic, while the pyrazole moiety can exhibit both weak basic and acidic properties.

Expected pKa Values:

-

Carboxylic Acid (pKa₁): Expected to be in the range of 3-5, typical for carboxylic acids.

-

Pyrazole Ring (pKa₂): The pyrazole ring can be protonated under acidic conditions and deprotonated under strongly basic conditions. The pKa for protonation is likely to be low (around 1-3), while the pKa for deprotonation of the N-H is expected to be high.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination.[5][6][7][8]

Principle: A solution of the compound is titrated with a standardized acid or base, and the change in pH is monitored using a calibrated pH electrode. The pKa is determined from the inflection point of the titration curve.[6]

Step-by-Step Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound of known concentration (e.g., 1-10 mM) in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low).

-

Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

-

Prepare a solution of a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[5]

-

-

Calibration: Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4, 7, and 10).[5]

-

Titration:

-

Place a known volume of the compound's stock solution in a titration vessel.

-

Add the background electrolyte.

-

If determining the acidic pKa, titrate with the standardized NaOH solution, adding small, precise increments.

-

Record the pH after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added.

-

The pKa corresponds to the pH at the half-equivalence point. This can be more accurately determined from the peak of the first derivative of the titration curve.[6]

-

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (LogP/LogD)

Lipophilicity is a critical determinant of a drug's ability to cross biological membranes. It is typically expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. For ionizable compounds, the distribution coefficient (LogD) at a specific pH (commonly 7.4) is more relevant.

Experimental Protocol: Shake-Flask Method

The shake-flask method is the gold standard for LogP and LogD determination.[9]

Principle: The compound is dissolved in a biphasic system of n-octanol and an aqueous buffer. After equilibration, the concentration of the compound in each phase is measured, and the ratio is used to calculate LogP or LogD.[9]

Step-by-Step Methodology:

-

Phase Preparation:

-

Pre-saturate n-octanol with the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4 for LogD) and vice-versa by shaking them together and allowing the phases to separate.

-

-

Partitioning:

-

Add a known amount of the compound to a mixture of the pre-saturated n-octanol and aqueous buffer in a sealed container.

-

Agitate the mixture for a sufficient time to reach equilibrium (e.g., 24 hours) at a constant temperature.

-

-

Phase Separation:

-

Centrifuge the mixture to ensure complete separation of the two phases.

-

-

Quantification:

-

Carefully sample each phase.

-

Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10]

-

-

Calculation:

-

LogP (or LogD) = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous Phase])

-

Aqueous Solubility

Aqueous solubility is a key factor influencing drug dissolution and absorption. Poor solubility can be a major hurdle in drug development.

Experimental Protocol: Shake-Flask Method (Thermodynamic Solubility)

Principle: An excess of the solid compound is equilibrated with an aqueous buffer to create a saturated solution. The concentration of the dissolved compound is then measured. This method determines the thermodynamic or equilibrium solubility.[11]

Step-by-Step Methodology:

-

Equilibration:

-

Add an excess amount of the solid compound to a vial containing the aqueous buffer of interest (e.g., buffers at various pH values).

-

Agitate the suspension at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[12]

-

-

Separation:

-

Separate the undissolved solid from the solution by filtration or centrifugation.

-

-

Quantification:

-

Analyze the clear supernatant for the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS.

-

-

Result Expression: Solubility is typically reported in units of µg/mL or µM.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for structural elucidation and confirmation.

Infrared (IR) Spectroscopy

Expected Characteristic Absorptions:

-

O-H Stretch (Carboxylic Acid): A very broad band is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in the carboxylic acid dimer.[13][14][15][16]

-

C-H Stretch (Aliphatic): Sharp peaks are anticipated just below 3000 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is expected between 1760 and 1690 cm⁻¹.[13][17] Its exact position can be influenced by hydrogen bonding.

-

C=N and C=C Stretch (Indazole Ring): Absorptions in the 1650-1450 cm⁻¹ region.

-

C-O Stretch (Carboxylic Acid): A band in the 1320-1210 cm⁻¹ region.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Chemical Shifts (in CDCl₃ or DMSO-d₆):

-

-COOH Proton: A broad singlet is expected far downfield, typically in the range of 10-13 ppm. This signal may be exchangeable with D₂O.[15]

-

N-H Proton (Pyrazole): A broad singlet, with its chemical shift being highly dependent on the solvent and concentration.

-

Aliphatic Protons (Cyclohexene Ring): A series of multiplets are expected in the upfield region (approximately 1.5-3.0 ppm). The methyl group protons would appear as a doublet or singlet depending on the chirality of the C5 carbon, likely in the 0.9-1.2 ppm range.

Predicted ¹³C NMR Chemical Shifts:

-

Carbonyl Carbon (-COOH): Expected in the downfield region, around 165-185 ppm.[15]

-

Indazole Ring Carbons: Aromatic and olefinic carbons of the indazole ring would appear in the 110-150 ppm range.

-

Aliphatic Carbons: Carbons of the cyclohexene ring and the methyl group will be found in the upfield region (approximately 20-40 ppm).

Mass Spectrometry (MS)

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion Peak (M⁺): The peak corresponding to the molecular weight of the compound (180.21 m/z) should be observable.

-

Loss of -OH: A fragment corresponding to [M-17]⁺ is expected from the loss of the hydroxyl radical from the carboxylic acid group.[18]

-

Loss of -COOH: A fragment at [M-45]⁺ due to the loss of the entire carboxyl group.

-

Acylium Ion: A prominent peak corresponding to [M-OH]⁺ - CO, resulting from the subsequent loss of carbon monoxide from the [M-17]⁺ fragment.[18]

-

Retro-Diels-Alder Fragmentation: The tetrahydroindazole core may undergo characteristic retro-Diels-Alder fragmentation of the cyclohexene ring.

Conclusion

This technical guide has outlined the key physicochemical properties of this compound, providing both estimated values and detailed, field-proven experimental protocols for their determination. While experimental data for this specific molecule is not widely published, the methodologies and predictive insights presented herein offer a robust framework for its characterization. A thorough understanding and experimental validation of its pKa, lipophilicity, solubility, and spectroscopic characteristics are crucial for any research or development program involving this compound, enabling informed decisions and accelerating the path toward its potential applications.

References

-

Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

-

Determination of aqueous solubility by heating and equilibration: A technical note. National Institutes of Health. [Link]

-

Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Sygnature Discovery. [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

-

The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. ACS Publications. [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]

-

A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE. [Link]

-

Interlaboratory study of log P determination by shake-flask and potentiometric methods. Semantic Scholar. [Link]

-

Development of Methods for the Determination of pKa Values. National Institutes of Health. [Link]

-

Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. PubMed. [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]

-

Setup and validation of shake-flask procedures for the determination of partition coefficients (log D) from low drug amounts. ResearchGate. [Link]

-

Aqueous Solubility Determination. UT Southwestern Medical Center. [Link]

-

IR: carboxylic acids. University of Calgary. [Link]

-

21.10 Spectroscopy of Carboxylic Acid Derivatives. Michigan State University. [Link]

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

-

20.8 Spectroscopy of Carboxylic Acids and Nitriles. OpenStax. [Link]

-

Aqueous Solubility Assays. Creative Bioarray. [Link]

-

5932-32-1 | MFCD01248822. Aaron Chemistry. [Link]

-

4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid. PubChem. [Link]

-

Free N‐heterocyclic carbenes from Brønsted acidic ionic liquids: Direct detection by electrospray ionization mass spectrometry. National Institutes of Health. [Link]

-

8.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]

-

Spectroscopy of Carboxylic Acids. Oregon State University. [Link]

-

PREDICTION OF ¹H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository. [Link]

-

Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclization. The Royal Society of Chemistry. [Link]

-

Mass Spectrometry of Heterocyclic Compounds. DTIC. [Link]

-

2h-indazole-5-carboxylic acid, 4,5,6,7-tetrahydro-, 3,6-dihydroxy-6-methyl-4-phenyl-, methyl ester, (4-alpha,5-beta,6-alpha)-. PubChemLite. [Link]

-

Chemical Properties of Propane, 1-methoxy-2,2-dimethyl- (CAS 1118-00-9). Cheméo. [Link]

-

Mass Spec 3e Carboxylic Acids. YouTube. [Link]

-

Indazole-3-carboxylic acid | CAS#:4498-67-3. Chemsrc. [Link]

-

Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators. Semantic Scholar. [Link]

-

1-Methyl-1H-indazole-3-carboxylic acid. National Institutes of Health. [Link]

-

19F-NMR Diastereotopic Signals in Two N-CHF₂ Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. PubMed. [Link]

-

1H-[9][19][20]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and ¹H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. SciELO. [Link]

-

4,5,6,7-Tetrahydro-3-oxo-2H-indazolecarboxylic acids. Part V. Isomers and their dimerisations. Journal of the Chemical Society C: Organic. [Link]

Sources

- 1. 842972-14-9|this compound|BLD Pharm [bldpharm.com]

- 2. 5932-32-1 | MFCD01248822 | 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid [aaronchem.com]

- 3. 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid | C8H10N2O2 | CID 648852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Indazole-3-carboxylic acid | CAS#:4498-67-3 | Chemsrc [chemsrc.com]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 9. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 10. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Aqueous Solubility Assay - Enamine [enamine.net]

- 12. Aqueous Solubility Determination: Preclinical Pharmacology Core Lab - UT Southwestern, Dallas, Texas [utsouthwestern.edu]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 16. echemi.com [echemi.com]

- 17. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 18. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]

- 19. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 20. sygnaturediscovery.com [sygnaturediscovery.com]

An In-depth Technical Guide to the Structure Elucidation of 5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid

This guide provides a comprehensive, technically-driven framework for the complete structure elucidation of the novel heterocyclic compound, 5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple recitation of methods. It delves into the scientific rationale behind the analytical strategy, emphasizing a self-validating system of protocols to ensure the unambiguous determination of the molecular structure.

Introduction: The Significance of the Tetrahydro-indazole Scaffold

The indazole core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous pharmacologically active agents. Its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and potent receptor antagonist properties.[1][2][3] The partially saturated tetrahydro-indazole variant introduces a three-dimensional character to the otherwise planar aromatic system, which can be critical for optimizing binding interactions with biological targets. The specific substitution pattern of a methyl group at the 5-position and a carboxylic acid at the 3-position on this scaffold presents a unique synthetic target with potential for novel therapeutic applications.

The unequivocal confirmation of such a structure is paramount before its advancement into biological screening and further development. This guide outlines a multi-pronged analytical approach, integrating mass spectrometry, infrared and nuclear magnetic resonance spectroscopy, and culminating in the gold standard of X-ray crystallography for absolute structure confirmation.

Proposed Analytical Workflow

The structure elucidation of a novel compound follows a logical progression from establishing the molecular formula to mapping out the intricate connectivity and stereochemistry. The proposed workflow is designed to be efficient and conclusive.

Caption: A logical workflow for the structure elucidation of a novel compound.

High-Resolution Mass Spectrometry (HRMS): Establishing the Molecular Blueprint

Expertise & Experience: The first critical step is to determine the elemental composition. Low-resolution mass spectrometry can be misleading, but HRMS provides the necessary mass accuracy to confidently propose a molecular formula. For this compound, we anticipate a specific high-resolution mass.

Protocol:

-

Sample Preparation: Dissolve a small quantity of the purified compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation: Utilize an electrospray ionization time-of-flight (ESI-TOF) mass spectrometer.

-

Analysis Mode: Perform the analysis in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.

-

Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500.

-

Data Analysis: Compare the measured accurate mass to the theoretical mass calculated for the proposed formula, ensuring the mass error is within a 5 ppm tolerance.

Expected Data:

| Parameter | Expected Value |

| Molecular Formula | C9H12N2O2 |

| Exact Mass | 180.0899 |

| [M+H]⁺ (Positive Mode) | 181.0972 |

| [M-H]⁻ (Negative Mode) | 179.0827 |

The observation of these ions with high mass accuracy provides strong evidence for the proposed molecular formula.[4][5]

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Identification

Expertise & Experience: FT-IR spectroscopy is a rapid and non-destructive technique to identify the key functional groups present in the molecule. The presence of the carboxylic acid and the N-H bonds of the indazole ring will give rise to characteristic absorption bands.

Protocol:

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or use an ATR (Attenuated Total Reflectance) accessory for direct analysis of the solid.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

Expected Characteristic IR Absorptions:

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3300-2500 | O-H stretch | Broad band, characteristic of a carboxylic acid. |

| ~3200 | N-H stretch | Moderate absorption from the indazole ring NH. |

| ~2930, 2850 | C-H stretch | Aliphatic C-H stretching of the cyclohexene ring and methyl group. |

| ~1700 | C=O stretch | Strong absorption from the carboxylic acid carbonyl. |

| ~1600 | C=N stretch | Stretching vibration of the indazole ring. |

| ~1450 | C-H bend | Aliphatic C-H bending. |

The presence of these key bands provides corroborating evidence for the proposed functional groups within the molecule.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

Expertise & Experience: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments will allow for the unambiguous assignment of all proton and carbon signals and establish the connectivity of the atoms.

¹H NMR Spectroscopy

Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer.

Predicted ¹H NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.5 | br s | 1H | COOH | The acidic proton of the carboxylic acid, often broad. |

| ~12.0 | br s | 1H | N-H | The N-H proton of the indazole ring. |

| ~2.7-2.5 | m | 2H | H-4 | Protons adjacent to the sp² carbon of the indazole. |

| ~2.4-2.2 | m | 2H | H-7 | Protons adjacent to the sp² carbon of the indazole. |

| ~1.9-1.7 | m | 2H | H-6 | Methylene protons in the aliphatic ring. |

| ~1.6-1.4 | m | 1H | H-5 | Methine proton at the chiral center. |

| ~1.0 | d | 3H | CH₃ | Methyl group doublet, coupled to H-5. |

¹³C NMR Spectroscopy

Protocol:

-

Sample Preparation: Use the same sample as for ¹H NMR.

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum.

Predicted ¹³C NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 | C=O | Carboxylic acid carbonyl carbon. |

| ~145 | C-3 | sp² carbon of the indazole ring attached to the carboxylic acid. |

| ~140 | C-7a | Fused sp² carbon of the indazole ring. |

| ~115 | C-3a | Fused sp² carbon of the indazole ring. |

| ~30 | C-5 | Methine carbon bearing the methyl group. |

| ~28 | C-6 | Methylene carbon in the aliphatic ring. |

| ~25 | C-4 | Methylene carbon in the aliphatic ring. |

| ~22 | C-7 | Methylene carbon in the aliphatic ring. |

| ~20 | CH₃ | Methyl carbon. |

2D NMR Spectroscopy: Connecting the Pieces

Expertise & Experience: 2D NMR experiments are essential to confirm the assignments made from 1D spectra and to establish the final connectivity.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings (³JHH), revealing the sequence of protons in the aliphatic ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon, confirming C-H attachments.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds (²JCH, ³JCH), which is crucial for piecing together the entire molecular framework, including connecting the aliphatic ring to the indazole core and the carboxylic acid to the C-3 position.

Caption: Expected key HMBC correlations for structure confirmation.

Single-Crystal X-ray Crystallography: The Definitive Proof

Expertise & Experience: While the combination of MS and NMR provides a very strong case for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of molecular structure, including relative and absolute stereochemistry.[8]

Protocol:

-

Crystallization: The critical and often most challenging step is to grow a single crystal of sufficient quality. This is typically achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. A variety of solvents and solvent systems should be screened.

-

Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

-

Structure Solution and Refinement: The diffraction data are processed to solve the phase problem and generate an electron density map, from which the atomic positions are determined. The structural model is then refined to achieve the best fit with the experimental data.

A successful X-ray crystallographic analysis will provide precise bond lengths, bond angles, and torsional angles, confirming the connectivity and the three-dimensional arrangement of the atoms in the crystal lattice.[7] This would definitively confirm the position of the methyl group at C-5 and the carboxylic acid at C-3.

Conclusion

The structure elucidation of this compound requires a systematic and multi-technique approach. By integrating the data from high-resolution mass spectrometry, FT-IR, and a suite of 1D and 2D NMR experiments, a confident structural assignment can be made. The final and incontrovertible confirmation is achieved through single-crystal X-ray crystallography. This rigorous analytical workflow ensures the scientific integrity of the assigned structure, providing a solid foundation for any subsequent research and development activities.

References

-

Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Supporting Information - The Royal Society of Chemistry. (2019). The Royal Society of Chemistry. Retrieved from [Link]

-

Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. (2016). MDPI. Retrieved from [Link]

-

Figure S9.-FTIR spectra of a) Ligand 1H-Indazole-4-carboxylic acid; b)... (n.d.). ResearchGate. Retrieved from [Link]

-

Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. (2024). ResearchGate. Retrieved from [Link]

-

A view of molecular structure showing the displacement ellipsoids are... (n.d.). ResearchGate. Retrieved from [Link]

-

19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. (n.d.). MDPI. Retrieved from [Link]

-

Identification and characterization of an indazole-3-carboxamide class synthetic cannabinoid: 2-[1-(cyclohexylmethyl)-1H-indazole-3-carboxamido]-3,3-dimethylbutanoic acid (DMBA-CHMINACA). (2018). PubMed. Retrieved from [Link]

-

(PDF) Coordination compounds of 4,5,6,7-tetrahydro-1 H -indazole with Cu(II), Co(II) and Ag(I): Structural, antimicrobial, antioxidant and enzyme inhibition studies. (2017). ResearchGate. Retrieved from [Link]

-

Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. (2023). National Center for Biotechnology Information. Retrieved from [Link]

-

Indazole From Natural Resources And Biological Activity. (2022). Journal of Pharmaceutical Negative Results. Retrieved from [Link]

-

Wiley-VCH 2007 - Supporting Information. (2007). Wiley-VCH. Retrieved from [Link]

-

Synthesis molecular docking and DFT studies on novel indazole derivatives. (2024). National Center for Biotechnology Information. Retrieved from [Link]

-

4,5,6,7-tetrahydro-1H-indazole. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis of indazole-3-carboxylic acid methyl ester. (n.d.). PrepChem.com. Retrieved from [Link]

-

Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. (2025). ResearchGate. Retrieved from [Link]

-

X-ray crystal structures of compounds (a) 2a (only one... (n.d.). ResearchGate. Retrieved from [Link]

-

Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. (n.d.). Austin Publishing Group. Retrieved from [Link]

-

Site-Selective Direct Nitration of 2H-Indazoles: Easy Access to 7-Nitroindazoles. (2024). The Royal Society of Chemistry. Retrieved from [Link]

-

Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (n.d.). Der Pharma Chemica. Retrieved from [Link]

-

X-Ray Crystallography of Chemical Compounds. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. (2024). Diva-Portal.org. Retrieved from [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. pnrjournal.com [pnrjournal.com]

- 2. austinpublishinggroup.com [austinpublishinggroup.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

biological activity of 5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid

An In-Depth Technical Guide to the Predicted Biological Activity of 5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives finding applications as therapeutic agents.[1][2] The partially saturated tetrahydroindazole core represents a key vector for exploring new chemical space and biological activities. This guide provides a comprehensive technical overview of the predicted . Due to the limited direct experimental data on this specific molecule, this document leverages a predictive approach based on the well-documented biological activities and structure-activity relationships (SAR) of closely related tetrahydroindazole and indazole-3-carboxylic acid analogs. We will delve into the synthetic rationale, explore potential therapeutic targets with a focus on dihydroorotate dehydrogenase (DHODH) inhibition and anti-inflammatory mechanisms, and provide detailed, field-proven experimental protocols for the validation of these predicted activities.

Introduction: The Tetrahydroindazole Core in Modern Drug Discovery

Nitrogen-containing heterocycles are fundamental building blocks in the design of bioactive molecules.[2] Among these, the indazole ring system, a bicyclic structure composed of a pyrazole fused to a benzene ring, has garnered significant attention.[2] Its derivatives are known to exhibit a wide array of pharmacological properties, including anti-tumor, anti-inflammatory, and antimicrobial activities.[3][4]

The focus of this guide, this compound, introduces two key structural modifications to the basic indazole scaffold: partial saturation of the carbocyclic ring and a methyl substitution at the 5-position. The tetrahydro- prefix indicates a departure from a fully aromatic system, which can significantly impact the molecule's three-dimensional conformation, solubility, and metabolic stability. The carboxylic acid at the 3-position is a common feature in many bioactive indazole derivatives, often serving as a key interacting group with biological targets.[5]

Given the established precedent for biological activity within this chemical class, we can hypothesize that this compound is likely to possess notable pharmacological effects. This guide will provide the foundational knowledge and experimental frameworks to explore these possibilities.

Synthesis of the Tetrahydroindazole Scaffold

The synthesis of 4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acids typically proceeds via a condensation reaction between a cyclic β-ketoester and a hydrazine derivative. This is a robust and versatile method that allows for the introduction of various substituents on both the carbocyclic and pyrazole rings.

Representative Synthetic Protocol

The following protocol outlines a general and efficient method for the synthesis of the 4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid core.

Step 1: Synthesis of Ethyl 4-methyl-2-oxocyclohexane-1-carboxylate

This starting material can be synthesized via several established routes, such as the Michael addition of a methyl-containing nucleophile to a cyclohexenone derivative, followed by Dieckmann condensation.

Step 2: Condensation with Hydrazine

-

To a solution of ethyl 4-methyl-2-oxocyclohexane-1-carboxylate (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq).

-

The reaction mixture is refluxed for 4-6 hours, and the progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting residue is taken up in water and acidified with a 1M HCl solution to precipitate the crude product.

-

The solid is collected by filtration, washed with cold water, and dried to yield the ethyl ester of this compound.

Step 3: Hydrolysis to the Carboxylic Acid

-

The ethyl ester from the previous step is dissolved in a mixture of ethanol and 2M aqueous sodium hydroxide.

-

The mixture is heated to reflux for 2-3 hours until the ester is fully hydrolyzed (monitored by TLC).

-

The ethanol is removed under reduced pressure, and the aqueous solution is cooled in an ice bath.

-

The solution is acidified with 2M HCl to a pH of approximately 3-4, leading to the precipitation of the final product, this compound.

-

The product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Caption: Synthetic workflow for this compound.

Predicted Biological Activities and Mechanistic Insights

Based on the structure of this compound and the known activities of its analogs, we can predict several potential biological activities.

Inhibition of Human Dihydroorotate Dehydrogenase (DHODH)

Mechanistic Rationale: Human DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway. Its inhibition leads to the depletion of pyrimidines, which are essential for DNA and RNA synthesis, thereby halting cell proliferation. This makes DHODH a validated target for the treatment of cancer and autoimmune diseases. Several tetrahydroindazole derivatives have been identified as potent inhibitors of DHODH.[5] The carboxylic acid moiety at the 3-position is often crucial for binding to the active site of the enzyme.

Structure-Activity Relationship (SAR) Insights: Studies on related tetrahydroindazole-based DHODH inhibitors have shown that the stereochemistry at the chiral center of the saturated ring and the nature of substituents on the pyrazole and carbocyclic rings significantly influence potency.[5] The presence of a methyl group at the 5-position, as in our target compound, could potentially enhance binding affinity through favorable hydrophobic interactions within the enzyme's active site.

Proposed Experimental Protocol for DHODH Inhibition Assay:

-

Enzyme Source: Recombinant human DHODH can be expressed and purified from E. coli.

-

Assay Principle: The enzymatic activity of DHODH can be measured by monitoring the reduction of a ubiquinone analog, which is coupled to the oxidation of dihydroorotate. The decrease in absorbance of the electron acceptor is measured spectrophotometrically.

-

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

In a 96-well plate, add the assay buffer, recombinant human DHODH, and varying concentrations of the test compound.

-

Initiate the reaction by adding the substrates (dihydroorotate and a suitable ubiquinone analog).

-

Measure the rate of the reaction by monitoring the change in absorbance over time.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

-

Caption: Experimental workflow for determining DHODH inhibitory activity.

Anti-inflammatory Activity

Mechanistic Rationale: The anti-inflammatory properties of indazole derivatives are well-documented.[4][6][7] These effects can be mediated through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes, modulation of cytokine production, and blockade of ion channels involved in inflammatory cell activation.[7][8]

Structure-Activity Relationship (SAR) Insights: For indazole-based anti-inflammatory agents, the substitution pattern on the indazole core plays a critical role in determining the specific mechanism and potency. For example, certain indazole-3-carboxamides have been shown to be potent blockers of the calcium-release activated calcium (CRAC) channel, which is essential for the activation of mast cells and other immune cells.[8] The carboxylic acid group of our target compound could potentially mimic the interactions of these carboxamides.

Proposed Experimental Protocol for Assessing Anti-inflammatory Activity:

A. Lipopolysaccharide (LPS)-induced Cytokine Release in Macrophages:

-

Cell Line: Use a murine macrophage cell line such as RAW 264.7.

-

Procedure:

-

Culture RAW 264.7 cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Measure the concentration of pro-inflammatory cytokines, such as TNF-α and IL-6, in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Determine the IC50 value for the inhibition of cytokine release.

-

B. Carrageenan-induced Paw Edema in Rodents (In Vivo):

-

Animal Model: Use male Wistar rats or Swiss albino mice.

-

Procedure:

-

Administer the test compound orally or intraperitoneally at various doses.

-

After 1 hour, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

-

Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Calculate the percentage of inhibition of edema for each dose compared to a vehicle-treated control group.

-

Quantitative Data Summary (Predictive Framework)

The following table provides a template for summarizing the expected quantitative data from the proposed experimental protocols.

| Biological Target/Assay | Predicted Activity | Key Parameter | Expected Range (based on analogs) |

| Human DHODH | Inhibition | IC50 | 0.1 - 10 µM |

| LPS-induced TNF-α Release | Inhibition | IC50 | 1 - 50 µM |

| Carrageenan-induced Paw Edema | Anti-inflammatory | ED50 | 10 - 100 mg/kg |

Note: These are hypothetical ranges based on published data for structurally related compounds and should be experimentally determined.

Conclusion

While direct experimental evidence for the is currently lacking in the public domain, a strong rationale exists for its investigation as a potential therapeutic agent. Based on the extensive research into related tetrahydroindazole and indazole-3-carboxylic acid derivatives, this compound is predicted to exhibit inhibitory activity against human DHODH and possess anti-inflammatory properties. The detailed experimental protocols provided in this guide offer a clear and robust framework for the systematic evaluation of these predicted activities. The insights gained from such studies will be invaluable in elucidating the therapeutic potential of this specific molecule and in guiding the future design of novel indazole-based drugs.

References

-

Ladds, M. J. G., et al. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Journal of Medicinal Chemistry, 63(8), 4230–4249. Available at: [Link]

-

Gein, V. L., et al. (2019). Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives. Request PDF. Available at: [Link]

-

Journal of Pharmaceutical Negative Results. (n.d.). Indazole From Natural Resources And Biological Activity. Available at: [Link]

- Seefelder, M., & Armbrust, H. (n.d.). Production of indazole-(3)-carboxylic acids. Google Patents.

-

ResearchGate. (n.d.). Structure activity relationship of the synthesized compounds. Available at: [Link]

-

Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2959. Available at: [Link]

-

Di Chiacchio, U., et al. (2007). Synthesis, docking studies and anti-inflammatory activity of 4,5,6,7-tetrahydro-2H-indazole derivatives. Bioorganic & Medicinal Chemistry, 15(10), 3394–3403. Available at: [Link]

-

Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Available at: [Link]

- Gaikwad, M., et al. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3, 6- dimethyl- 4, 5, 6, 7-tetrahydro-1H-indazol-5. Journal of medicinal and chemical sciences.

-

Sun, L., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 27(4), 865–869. Available at: [Link]

Sources

- 1. 714255-28-4 | MFCD05731957 | 4,5,6,7-Tetrahydro-2H-Indazole-3-Carboxylic Acid [aaronchem.com]

- 2. EP0358903A2 - Indazole-3-carboxylic acid derivatives - Google Patents [patents.google.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. pnrjournal.com [pnrjournal.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic Acid Derivatives: Synthesis, Derivatization, and Therapeutic Potential

Foreword for the Modern Drug Discovery Professional

The tetrahydroindazole scaffold represents a "privileged" structure in medicinal chemistry, a framework that has repeatedly demonstrated its utility in developing high-affinity ligands for a diverse array of biological targets.[1] Its rigid, bicyclic nature provides a well-defined three-dimensional geometry, making it an ideal starting point for structure-based drug design. This guide focuses on a specific, yet underexplored, variant of this scaffold: 5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid . The introduction of a methyl group at the 5-position offers a subtle but significant modification, potentially influencing binding affinity, selectivity, and metabolic stability.

This document is structured not as a rigid protocol book, but as a strategic guide for researchers, scientists, and drug development professionals. We will delve into the causality behind synthetic choices, provide robust, self-validating experimental protocols, and explore the promising therapeutic avenues for derivatives of this core, grounded in authoritative literature on analogous structures.

The Strategic Synthesis of the Core Scaffold

The synthesis of the 4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid core is most efficiently achieved through the condensation of a β-ketoester with hydrazine. This classical approach forms the heterocyclic indazole ring in a reliable manner. For our specific target, the key is the selection of the appropriate methylated β-ketoester precursor.

Precursor Selection and Rationale

The logical starting material for introducing the 5-methyl group is a 4-methyl-2-oxocyclohexane-1-carboxylic acid ester . The numbering of the cyclohexanone precursor translates directly to the numbering of the final tetrahydroindazole product.

dot

Caption: Synthetic pathway rationale.

Experimental Protocol: Synthesis of Ethyl 5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate

This protocol is adapted from established procedures for the synthesis of related tetrahydroindazoles. The key transformation is the reaction of the β-ketoester with hydrazine, which proceeds via a hydrazone intermediate that subsequently cyclizes.

Materials:

-

Ethyl 4-methyl-2-oxocyclohexane-1-carboxylate

-

Hydrazine hydrate (85% in water)

-

Ethanol, absolute

-

Glacial acetic acid (catalytic amount)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

-

Magnetic stirrer and heating mantle

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve ethyl 4-methyl-2-oxocyclohexane-1-carboxylate (1.0 eq) in absolute ethanol (approx. 5-10 mL per gram of ester).

-

Hydrazine Addition: To the stirring solution, add hydrazine hydrate (1.2 eq) dropwise at room temperature.

-

Catalysis: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

-

Reflux: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: To the resulting residue, add water and extract the product with a suitable organic solvent, such as ethyl acetate (3 x volumes of the aqueous layer).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Hydrolysis to the Carboxylic Acid Core

The synthesized ester is readily hydrolyzed to the target carboxylic acid, which serves as the primary handle for derivatization.

Materials:

-

Ethyl 5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate

-

Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

-

Methanol or Tetrahydrofuran (THF)/Water mixture

-

Hydrochloric acid (HCl), 1M solution

Step-by-Step Methodology:

-

Saponification: Dissolve the ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 ratio). Add NaOH (2.0-3.0 eq) and stir the mixture at room temperature or gentle heat (40-50 °C) until the reaction is complete (monitored by TLC).

-

Acidification: Cool the reaction mixture in an ice bath and acidify to pH 2-3 by the slow addition of 1M HCl. A precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield This compound .

Derivatization Strategies for Library Development

The carboxylic acid moiety is a versatile functional group for generating a library of derivatives, primarily through the formation of amides and esters. These modifications allow for the systematic exploration of structure-activity relationships (SAR).

Amide Synthesis via Coupling Chemistry

Amide bond formation is a cornerstone of medicinal chemistry. The use of standard coupling reagents provides a reliable and high-yielding route to a diverse range of carboxamides.

dot

Caption: Amide synthesis workflow.

Experimental Protocol: General Procedure for Amide Coupling

-

Activation: To a solution of this compound (1.0 eq) in an anhydrous solvent like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM), add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq). Stir the mixture at room temperature for 15-30 minutes.

-

Amine Addition: Add the desired primary or secondary amine (1.1 eq) and a base such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0-3.0 eq).

-

Reaction: Stir the reaction mixture at room temperature for 4-12 hours until completion.

-

Work-up and Purification: Dilute the reaction with water and extract with ethyl acetate. The combined organic layers are washed sequentially with aqueous sodium bicarbonate, water, and brine, then dried and concentrated. The final product is purified by column chromatography.

Ester Synthesis

Esterification provides another avenue for derivatization, modulating properties such as solubility and cell permeability.

Experimental Protocol: Fischer Esterification

-

Reaction Setup: Suspend the core carboxylic acid (1.0 eq) in the desired alcohol (e.g., methanol, ethanol), which acts as both reactant and solvent.

-

Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid or methanesulfonic acid.[2]

-

Reflux: Heat the mixture to reflux for several hours until ester formation is complete.

-

Work-up: Cool the reaction, remove the excess alcohol, and neutralize with a saturated solution of sodium bicarbonate. Extract the ester with an organic solvent, dry, and purify as needed.

Therapeutic Landscape and Biological Rationale

While direct biological data for the 5-methyl-tetrahydroindazole-3-carboxylic acid scaffold is not yet widely published, the broader class of tetrahydroindazoles has shown significant activity against several important therapeutic targets. Derivatives of our core compound are therefore prime candidates for screening in these areas.

Potential as Protein Kinase Inhibitors (e.g., CDK2)

Cyclin-dependent kinases (CDKs) are critical regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. Tetrahydroindazole derivatives have been identified as inhibitors of CDK2/cyclin complexes.[3]

| Compound Class | Target(s) | Reported Activity | Reference |

| Tetrahydroindazoles | CDK2/cyclin A, E | IC50 values in the low micromolar range | [3] |

| Indazole Derivatives | VEGFR-2, FGFR | Potent inhibition in enzymatic assays | [4] |

The rationale for screening 5-methyl derivatives lies in probing the pocket of the ATP-binding site. The methyl group can provide beneficial hydrophobic interactions or, conversely, create steric hindrance, thus fine-tuning selectivity and potency.

dot

Caption: Simplified CDK2 signaling pathway.

Potential as Anti-inflammatory Agents

Inflammation is a key pathological process in numerous diseases. Tetrahydroindazole derivatives have been investigated as anti-inflammatory agents, with some acting as inhibitors of the COX-2 enzyme.[5] Additionally, related indazole-3-carboxamides have been identified as potent blockers of the Calcium-Release Activated Calcium (CRAC) channel, which is crucial for mast cell activation and inflammatory responses.[1][6]

| Compound Class | Target(s) | Reported Activity | Reference |

| Tetrahydro-2H-indazoles | COX-2 | In vivo anti-inflammatory activity | [5] |

| Indazole-3-carboxamides | CRAC Channel | Sub-micromolar IC50 for calcium influx inhibition | [1][6] |

The 5-methyl scaffold could be explored to optimize binding within the active sites of these inflammatory targets, potentially leading to novel therapeutics for autoimmune disorders or allergies.

Conclusion and Future Outlook

The This compound core is a promising, yet underexplored, scaffold in medicinal chemistry. This guide provides a robust and scientifically-grounded framework for its synthesis and derivatization. By leveraging established chemical principles and drawing parallels from structurally related compounds, we have outlined detailed protocols that are both reliable and adaptable.

The true potential of this scaffold lies in its application. Based on the demonstrated activities of analogous tetrahydroindazoles, we strongly advocate for the screening of 5-methyl derivatives against protein kinases involved in oncology and key targets in inflammatory pathways. The strategic placement of the methyl group offers a clear path for generating novel intellectual property and developing next-generation therapeutics with potentially improved potency, selectivity, and pharmacokinetic profiles.

References

-

Bai, Y., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 27(5), 1167-1172. Available at: [Link]

-

PrepChem (n.d.). Synthesis of indazole-3-carboxylic acid methyl ester. Available at: [Link]

-

Kushwaha, N., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(10), 1637-1673. Available at: [Link]

- European Patent Office. (1990). Indazole-3-carboxylic acid derivatives. EP0358903A2.

-

Denya, I., Malan, S. F., & Joubert, J. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Expert Opinion on Therapeutic Patents, 28(6), 441-453. Available at: [Link]

-

Gein, V. L., et al. (2019). Synthesis and Biological Activity of 4-Aryl-3,6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxamides. Russian Journal of General Chemistry, 89(1), 123-128. Available at: [Link]

-

Gein, V. L., et al. (2021). Synthesis and Biological Activity of 4-Aryl-3,6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxamides. Pharmaceutical Chemistry Journal, 54(11), 1124-1128. Available at: [Link]

-

Li, Y., et al. (2023). Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. Journal of Medicinal Chemistry, 66(7), 4904-4925. Available at: [Link]

-

Al-Ostoot, F. H., et al. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 18(2), 2084-2093. Available at: [Link]

-

Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Available at: [Link]

-

Organic Syntheses (n.d.). Indazole. Organic Syntheses, Coll. Vol. 3, p.475 (1955); Vol. 27, p.48 (1947). Available at: [Link]

-

Wang, Y., et al. (2021). Tetrahydroindazole inhibitors of CDK2/cyclin complexes. European Journal of Medicinal Chemistry, 214, 113232. Available at: [Link]

-

Organic Syntheses (n.d.). Ethyl azodicarboxylate. Organic Syntheses, Coll. Vol. 4, p.411 (1963); Vol. 32, p.66 (1952). Available at: [Link]

-

Youssif, B. G., et al. (2022). Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Bioorganic Chemistry, 123, 105777. Available at: [Link]

-

Organic Syntheses (n.d.). Ethyl hydrazodicarboxylate. Organic Syntheses, Coll. Vol. 2, p.278 (1943); Vol. 19, p.42 (1939). Available at: [Link]

-

Al-Soud, Y. A., et al. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 18(2), 2084-2093. Available at: [Link]

- U.S. Patent and Trademark Office. (2023). Substituted indazoles. US 2023/0174508 A1.

-

T. Chandrasekhar, et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Available at: [Link]

- U.S. Patent and Trademark Office. (2017). Substituted indazoles. US 9,580,421 B2.

-

Rosati, O., et al. (2007). Synthesis, docking studies and anti-inflammatory activity of 4,5,6,7-tetrahydro-2H-indazole derivatives. Bioorganic & Medicinal Chemistry, 15(10), 3467-3475. Available at: [Link]

-

Lee, J., et al. (2018). Identification and characterization of an indazole-3-carboxamide class synthetic cannabinoid: 2-[1-(cyclohexylmethyl)-1H-indazole-3-carboxamido]-3,3-dimethylbutanoic acid (DMBA-CHMINACA). Forensic Science International, 291, 148-154. Available at: [Link]

-

Islam, M. R., et al. (2021). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. Scientific Reports, 11(1), 1639. Available at: [Link]

Sources

- 1. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4,5,6,7-TETRAHYDRO-1H-INDAZOLE-3-CARBOHYDRAZIDE synthesis - chemicalbook [chemicalbook.com]

- 3. Tetrahydroindazole inhibitors of CDK2/cyclin complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, docking studies and anti-inflammatory activity of 4,5,6,7-tetrahydro-2H-indazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4,5,6,7-Tetrahydro-3-oxo-2H-indazolecarboxylic acids. Part V. Isomers and their dimerisations - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

Spectroscopic Data for 5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected spectroscopic data for 5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid. As a key heterocyclic scaffold, understanding its structural features through spectroscopic analysis is paramount for its application in medicinal chemistry and drug development.[1][2][3][4] This document will delve into the predicted ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopic characteristics of the molecule, offering insights into the experimental choices and data interpretation.

Molecular Structure and its Spectroscopic Implications

This compound is a bicyclic heteroaromatic compound featuring a pyrazole ring fused to a substituted cyclohexene ring. The presence of a carboxylic acid group, a chiral center at the 5-position, and various aliphatic and aromatic protons present unique spectroscopic signatures that are crucial for its characterization.

Caption: Molecular structure and key features of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aliphatic protons of the tetrahydro ring, the methyl group, the N-H protons of the indazole ring, and the carboxylic acid proton.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.0 - 13.0 | Broad Singlet | 1H | -COOH | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange.[5][6][7] |

| ~10.0 - 11.0 | Broad Singlet | 1H | N-H (indazole) | The N-H proton of the pyrazole ring is also deshielded and can exhibit broadening. |

| ~2.5 - 2.8 | Multiplet | 1H | C5-H | The methine proton at the chiral center will be coupled to the adjacent methylene protons and the methyl group. |

| ~1.5 - 2.4 | Multiplets | 6H | C4-H₂, C6-H₂, C7-H₂ | The diastereotopic methylene protons of the tetrahydro ring will show complex splitting patterns due to coupling with each other and adjacent protons. |

| ~1.1 | Doublet | 3H | -CH₃ | The methyl protons will appear as a doublet due to coupling with the C5 proton. |

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to observe the exchangeable protons.[8][9]

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Parameters:

-

Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

To confirm the presence of the -COOH and N-H protons, a D₂O exchange experiment can be performed. Addition of a drop of D₂O to the NMR tube will cause the signals for these exchangeable protons to disappear.[6]

-

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 - 175 | -COOH | The carbonyl carbon of the carboxylic acid is significantly deshielded.[6][9] |